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Compound of Interest

Compound Name: TPE-Py

Cat. No.: B15600416 Get Quote

Introduction

TPE-Py is a novel fluorescent probe designed for the specific and efficient staining of

mitochondria in living cells. As a member of the tetraphenylethene (TPE) family, TPE-Py
exhibits Aggregation-Induced Emission (AIE), a photophysical phenomenon that renders it

highly fluorescent in an aggregated state within the mitochondrial matrix, while remaining

virtually non-emissive in aqueous solutions.[1] This "light-up" characteristic provides a high

signal-to-noise ratio, making it an excellent tool for high-contrast imaging of mitochondrial

morphology and dynamics. Its cationic and lipophilic nature facilitates its accumulation in

mitochondria, driven by the negative mitochondrial membrane potential.[1]

Mechanism of Action

TPE-Py's selective mitochondrial staining is attributed to two key properties: its cationic charge

and its lipophilicity. The workflow begins with the introduction of TPE-Py to the cell culture. The

positively charged pyridinium moiety of TPE-Py is drawn towards the negatively charged

mitochondrial membrane. Its lipophilic character then allows it to readily pass through the

mitochondrial membranes and accumulate in the mitochondrial matrix.

Once inside the mitochondria, the hydrophobic environment and the high concentration of the

probe lead to the formation of T-aggregates. This aggregation restricts the intramolecular

rotation (RIR) of the phenyl rings of the TPE core, a process that in the dissolved state

quenches fluorescence.[1] The restriction of this rotation blocks the non-radiative decay

pathway, forcing the excited molecule to release its energy as fluorescence, thus "switching on"
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a bright yellow fluorescence. This AIE mechanism is central to the high-contrast imaging

capabilities of TPE-Py.

Quantitative Data
Property Value Reference

Excitation Maximum (λex) ~488 nm N/A

Emission Maximum (λem) ~585 nm N/A

Quantum Yield (in aggregates)
High (Specific value not

available)
[2]

Recommended Working

Concentration
5-10 µM N/A

Recommended Incubation

Time
30-60 minutes N/A

Cell Line Applicability
HeLa, A549, and other

mammalian cell lines
[3][4][5]

Cytotoxicity (IC50 in HeLa

cells, 24h)
> 50 µM N/A

Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mitochondrial accumulation pathway of TPE-Py and a

typical experimental workflow for its use in live-cell imaging.
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Caption: Mitochondrial accumulation pathway of TPE-Py.
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Caption: Experimental workflow for TPE-Py mitochondrial staining.

Protocols
Protocol 1: Live-Cell Mitochondrial Staining with TPE-Py
This protocol describes the use of TPE-Py for staining mitochondria in live mammalian cells for

fluorescence microscopy.

Materials:
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TPE-Py probe

Dimethyl sulfoxide (DMSO, sterile)

Mammalian cell line (e.g., HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Glass-bottom dishes or imaging plates suitable for microscopy

Fluorescence or confocal microscope with appropriate filter sets (Excitation: ~488 nm,

Emission: ~585 nm)

Procedure:

Cell Seeding:

Seed cells onto glass-bottom dishes or imaging plates at a density that will result in 50-

70% confluency on the day of the experiment.

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24-48 hours.

Preparation of TPE-Py Staining Solution:

Prepare a 1 mM stock solution of TPE-Py in sterile DMSO.

Vortex briefly to ensure the probe is fully dissolved.

Dilute the TPE-Py stock solution in pre-warmed (37°C) complete cell culture medium to a

final working concentration of 5-10 µM. The optimal concentration may vary depending on

the cell line and experimental conditions and should be determined empirically.

Staining of Live Cells:

Remove the culture medium from the cells.

Gently wash the cells once with pre-warmed PBS.
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Add the TPE-Py staining solution to the cells, ensuring the entire cell monolayer is

covered.

Incubate the cells for 30-60 minutes in a humidified incubator at 37°C with 5% CO₂. The

optimal incubation time may need to be optimized.

Washing:

Remove the staining solution.

Gently wash the cells twice with pre-warmed PBS or fresh, pre-warmed complete culture

medium to remove any unbound probe.

Imaging:

Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

Immediately image the cells using a fluorescence or confocal microscope.

Use an appropriate filter set for TPE-Py (Excitation: ~488 nm, Emission: ~585 nm).

Acquire images, focusing on the characteristic filamentous or granular structures of

mitochondria within the cytoplasm.

Protocol 2: Cytotoxicity Assay of TPE-Py using MTT
This protocol outlines a method to assess the cytotoxicity of TPE-Py on a chosen cell line using

a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

TPE-Py probe

Mammalian cell line (e.g., HeLa)

Complete cell culture medium

96-well cell culture plates
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MTT solution (5 mg/mL in PBS)

DMSO

Plate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete culture medium.

Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

Treatment with TPE-Py:

Prepare serial dilutions of TPE-Py in complete culture medium to achieve a range of final

concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the

same concentration of DMSO used for the highest TPE-Py concentration) and a no-

treatment control.

Remove the medium from the wells and replace it with 100 µL of the prepared TPE-Py
solutions or control medium.

Incubate the plate for 24 hours at 37°C with 5% CO₂.

MTT Assay:

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will

reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium from each well without disturbing the formazan crystals.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently pipette up and down to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the no-treatment

control.

Plot the cell viability against the TPE-Py concentration to determine the IC50 value (the

concentration at which 50% of cell viability is inhibited).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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